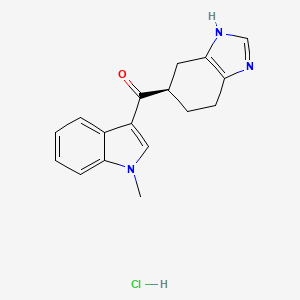

Ramosetron Hydrochloride

Description

This compound is the hydrochloride salt of ramosetron, a selective serotonin (5-HT) receptor antagonist with potential antiemetic activity. Upon administration, ramosetron selectively binds to and blocks the activity of 5-HT subtype 3 (5-HT3) receptors located in the vagus nerve terminal and in the vomiting center in the central nervous system (CNS), suppressing chemotherapy-induced nausea and vomiting.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

See also: Ramosetron (has active moiety).

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXYTCLDXQRHJO-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021223 | |

| Record name | Ramosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132907-72-3 | |

| Record name | Ramosetron hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132907-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramosetron hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132907723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-indol-3-yl)[(5R)-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl]methanone monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMOSETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9551LHD87E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ramosetron Hydrochloride: A Deep Dive into its Mechanism of Action in Visceral Hypersensitivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Ramosetron (B134825) Hydrochloride, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, with a specific focus on its role in mitigating visceral hypersensitivity, a key pathophysiological component of irritable bowel syndrome with diarrhea (IBS-D).

Introduction: The Challenge of Visceral Hypersensitivity in IBS-D

Visceral hypersensitivity, characterized by a lowered pain threshold and an exaggerated response to visceral stimuli, is a hallmark of IBS-D.[1][2] Patients often experience abdominal pain and discomfort in response to normal physiological events, such as intestinal distension. Serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter and signaling molecule in the gut, plays a crucial role in regulating gastrointestinal motility, secretion, and sensation.[3] Of the various 5-HT receptor subtypes, the 5-HT3 receptor, a ligand-gated ion channel, is prominently involved in the transmission of nociceptive signals from the gut to the central nervous system.[2][4]

Ramosetron Hydrochloride is a selective 5-HT3 receptor antagonist that has demonstrated significant efficacy in the management of IBS-D symptoms, including abdominal pain and abnormal bowel habits.[3][5] This guide will delve into the molecular and physiological mechanisms by which Ramosetron exerts its therapeutic effects on visceral hypersensitivity, supported by preclinical and clinical data.

The Serotonin 5-HT3 Receptor Signaling Pathway in Visceral Nociception

Enterochromaffin cells in the gastrointestinal mucosa release 5-HT in response to various stimuli, including mechanical stretch and chemical irritants. This released 5-HT binds to 5-HT3 receptors located on the terminals of primary afferent neurons, including vagal and spinal afferents, which innervate the gut.[2][6]

Activation of the 5-HT3 receptor, a non-selective cation channel, leads to a rapid influx of sodium (Na+) and calcium (Ca2+) ions, causing depolarization of the neuronal membrane and the initiation of an action potential.[4] This nerve impulse is then transmitted to the spinal cord and higher brain centers, where it is perceived as pain or discomfort. The influx of Ca2+ also triggers downstream signaling cascades involving molecules such as Calmodulin Kinase II (CaMKII) and Extracellular signal-regulated kinase (ERK), which can contribute to neuronal sensitization and a state of heightened visceral sensitivity.[7]

Figure 1: Ramosetron's blockade of the 5-HT3 receptor signaling pathway in visceral afferent neurons.

Ramosetron, as a selective antagonist, binds to the 5-HT3 receptor without activating it, thereby preventing the binding of 5-HT and the subsequent initiation of the nociceptive signal.[3] This blockade is the primary mechanism by which Ramosetron alleviates visceral pain.

Preclinical Evidence: Insights from Animal Models

The efficacy of Ramosetron in attenuating visceral hypersensitivity has been extensively studied in various animal models that mimic the symptoms of IBS-D.

Experimental Protocols

a) Colorectal Distension (CRD) Model in Rats:

This is a widely used and reproducible method for assessing visceral sensitivity.[8][9]

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. Under light anesthesia, a flexible latex balloon (e.g., 5-7 cm in length) is inserted intra-anally into the descending colon and rectum.[10] For chronic studies or to measure visceromotor responses (VMR), electrodes may be surgically implanted into the abdominal musculature (e.g., external oblique) to record electromyographic (EMG) activity.[11]

-

Distension Protocol: After a recovery period, the balloon is inflated with air to graded pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10-20 seconds) with an inter-stimulus interval.[10][12]

-

Outcome Measures: Visceral sensitivity is quantified by measuring the VMR, which is the contraction of the abdominal and hindlimb muscles.[9] This can be assessed visually using a graded scoring system (Abdominal Withdrawal Reflex - AWR) or more quantitatively by recording the EMG activity.[10][11] An increase in the VMR or AWR score at a given distension pressure indicates visceral hypersensitivity. The pain threshold, the minimum pressure required to elicit a response, is another key measure.[1]

Figure 2: Experimental workflow for the colorectal distension (CRD) model in rats.

b) Conditioned Fear Stress (CFS) Model in Rats:

This model is used to induce psychological stress, a known exacerbating factor in IBS.[13][14]

-

Conditioning Phase: Rats are placed in a specific chamber and exposed to a neutral stimulus (e.g., a tone or light) paired with an aversive unconditioned stimulus (e.g., a mild electric foot shock).[15]

-

Stress Exposure: After a period, the rats are re-exposed to the chamber or the conditioned stimulus alone, which elicits a fear response (e.g., freezing behavior) and visceral consequences.[13][15]

-

Outcome Measures: The primary visceral outcome is often the number of fecal pellets expelled, a measure of stress-induced defecation.[13][14] Colonic transit time can also be assessed.

Quantitative Data from Preclinical Studies

The following table summarizes key findings from preclinical studies investigating the effect of Ramosetron on visceral hypersensitivity and related parameters.

| Animal Model | Species | Key Parameter Measured | Ramosetron Dose | Key Finding | Citation |

| Colorectal Distension | Rat | Pain Threshold | Not specified | Significantly increased the pain threshold. | [1] |

| Conditioned Fear Stress | Rat | Stress-induced Defecation | ED50: 0.019 mg/kg (oral) | Dose-dependently inhibited stress-induced defecation. | [14] |

| Conditioned Emotional Stress | Rat | Stress-induced Defecation | ED50: 0.012 mg/kg (oral) | Inhibited defecation without affecting freezing behavior. | [13] |

| Conditioned Emotional Stress | Rat | Colonic Transit | Doses inhibiting defecation | Ameliorated stress-stimulated increases in colonic transit. | [13] |

| Gastrointestinal Transit | Guinea Pig | Charcoal Meal Transit | 100 µg/kg (oral) | Significantly inhibited gastrointestinal transit. | [16] |

Clinical Evidence: Efficacy of Ramosetron in IBS-D Patients

Numerous randomized, placebo-controlled clinical trials have established the efficacy and safety of Ramosetron in patients with IBS-D.

Clinical Trial Design and Endpoints

-

Study Design: Most pivotal trials are multicenter, randomized, double-blind, and placebo-controlled.[5]

-

Patient Population: Patients meeting the Rome II or III criteria for IBS-D.[3][5]

-

Dosage: Oral doses of 2.5 µg, 5 µg, and 10 µg once daily have been evaluated.[3][17]

-

Primary Endpoints: Common primary endpoints include:

-

Secondary Endpoints: These often include relief of abdominal pain/discomfort, changes in stool frequency, and improvements in quality of life (QOL).[5][17]

Quantitative Data from Clinical Trials

The following table summarizes key efficacy data from clinical trials of Ramosetron in IBS-D patients.

| Study Population | Ramosetron Dose | Primary Endpoint | Ramosetron Responder Rate | Placebo Responder Rate | p-value | Citation |

| Male and Female IBS-D | 5 µg | Global IBS Symptom Relief | 42.6% | 26.9% | <0.05 | [3] |

| Male and Female IBS-D | 10 µg | Global IBS Symptom Relief | 43.0% | 26.9% | <0.05 | [3] |

| Female IBS-D | 2.5 µg | Global IBS Symptom Relief (First Month) | Not specified | Not specified | Not significant | [5] |

| Female IBS-D | 2.5 µg | Abdominal Pain/Discomfort (Second Month) | 62.5% | Not specified | 0.002 | [5] |

| Female IBS-D | 2.5 µg | Abdominal Pain/Discomfort (Third Month) | 60.6% | Not specified | 0.005 | [5] |

Conclusion

This compound effectively mitigates visceral hypersensitivity in IBS-D by selectively antagonizing the 5-HT3 receptor on visceral afferent neurons. This blockade prevents the transmission of nociceptive signals from the gut to the central nervous system. Preclinical studies in various animal models have consistently demonstrated the ability of Ramosetron to reduce visceral pain responses and normalize stress-induced colonic dysfunction. These findings are strongly supported by robust clinical trial data showing that Ramosetron significantly improves key IBS-D symptoms, including abdominal pain and abnormal stool consistency, thereby enhancing the quality of life for patients. The in-depth understanding of its mechanism of action provides a solid foundation for its clinical use and for the future development of novel therapies targeting visceral hypersensitivity.

References

- 1. Ramosetron in Irritable Bowel Syndrome with Diarrhea: New hope or the same old story? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The clinical potential of ramosetron in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Optimal dose of ramosetron in female patients with irritable bowel syndrome with diarrhea: A randomized, placebo-controlled phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tapping into 5-HT3 Receptors to Modify Metabolic and Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rodent models of colorectal distension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Colorectal distension as a noxious visceral stimulus: physiologic and pharmacologic characterization of pseudaffective reflexes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Effect of ramosetron on conditioned emotional stress-induced colonic dysfunction as a model of irritable bowel syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory effects of ramosetron, a potent and selective 5-HT3-receptor antagonist, on conditioned fear stress-induced abnormal defecation and normal defecation in rats: comparative studies with antidiarrheal and spasmolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Using the conditioned fear stress (CFS) animal model to understand the neurobiological mechanisms and pharmacological treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of Ramosetron on Gastrointestinal Transit of Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

synthesis and characterization of Ramosetron Hydrochloride for preclinical studies

An In-depth Technical Guide to the Synthesis and Characterization of Ramosetron (B134825) Hydrochloride for Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Ramosetron Hydrochloride, a potent and selective serotonin (B10506) 5-HT₃ receptor antagonist, is a significant therapeutic agent for managing chemotherapy-induced nausea and vomiting (CINV) and diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2][3] Its efficacy stems from its targeted mechanism of action, blocking serotonin receptors in both the central nervous system and the gastrointestinal tract.[4] This technical guide provides a comprehensive overview of the synthesis, characterization, and preclinical profile of this compound, offering a valuable resource for researchers involved in its development and evaluation.

Synthesis of this compound

Several synthetic routes for this compound have been reported, with variations in starting materials, reaction steps, and overall yields. The choice of a particular synthetic pathway often depends on factors such as efficiency, cost-effectiveness, and the ability to produce the desired enantiomerically pure compound.

One common approach involves a multi-step synthesis starting from 4,5,6,7-tetrahydrobenzimidazole. This intermediate undergoes acetylation and subsequent carbon acylation, followed by hydrolysis and resolution to yield the final product.[5] Another documented method begins with 3,4-diaminobenzoic acid and proceeds through an eight-step synthesis.[6] A chemoenzymatic approach has also been developed, which utilizes a lipase-catalyzed kinetic resolution to obtain a key intermediate with high enantiomeric excess, leading to an improved overall yield.[7]

Data Presentation: Comparison of Synthetic Routes

| Starting Material | Key Steps | Overall Yield | Reference |

| 4,5,6,7-Tetrahydrobenzimidazole | Acetylation, Carbon Acylation, Hydrolysis, Resolution | 21.2% | [5] |

| 3,4-Diaminobenzoic Acid | 8-step synthesis | 19.6% | [6] |

| Not Specified | Lipase-catalyzed hydrolytic kinetic resolution | 24.6% | [7] |

| R-5-formyl-4,5,6,7-tetrahydro-1H-benzimidazole | Condensation with N-methylindole, Salification | ~66% (2 steps) | [8] |

Mandatory Visualization: Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocols: Synthesis

Protocol based on Patent CN100486977C[8]

-

Synthesis of Ramosetron (Free Base):

-

To a solution of N-methylindole (39.3g, 0.30 mol) in 1,2-dichloroethane, add phosphorus oxychloride (91.8g, 0.60 mol) and a solution of (R)-5-formyl-4,5,6,7-tetrahydro-1H-benzimidazole.

-

Heat the mixture to reflux and maintain for 7 hours.

-

After cooling to room temperature, pour the reaction mixture into approximately 1 kg of ice water.

-

Separate the aqueous layer and adjust its pH to 9-10 using a 20% sodium hydroxide (B78521) solution to precipitate the product.

-

Filter the resulting solid, wash with water, and dry in an oven to yield (R)-5-[(1-Methyl-1H-indol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole (Ramosetron free base).

-

-

Formation of this compound:

-

Dissolve the prepared Ramosetron free base (28.1g, 0.10 mol) in 150 mL of anhydrous ethanol.

-

Adjust the pH of the solution to 1-2 using a 30% solution of HCl in ethanol.

-

Allow the product to precipitate fully.

-

Filter the solid, and dry it in an oven to obtain this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

-

Structural Elucidation: The chemical structure is confirmed using Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).[6]

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity and quantifying related substances and enantiomeric impurities.[9][10]

-

Physicochemical Properties: Basic properties such as melting point and UV absorbance are determined. The melting point is reported to be around 220-245°C (with decomposition).[8][11] The maximum UV absorbance (λmax) is observed at approximately 240 nm or 270 nm depending on the solvent.[11][12]

-

Drug-Excipient Compatibility: Fourier Transform Infrared Spectroscopy (FTIR) is utilized in formulation studies to ensure there are no chemical interactions between Ramosetron HCl and the excipients used.[12]

Data Presentation: Summary of Characterization Data

| Analytical Technique | Parameter | Observed Value/Result | Reference |

| ¹H NMR, ¹³C NMR, MS | Structure Confirmation | Structure confirmed | [6] |

| HPLC | Retention Time | 3.59 minutes | [13] |

| Linearity Range | 200-600 ng/mL | [13] | |

| Enantiomer Separation | R-(-) isomer: 10.2 min; S-(+) isomer: 8.9 min | [9] | |

| UV-Vis Spectroscopy | λmax | 240 nm (in pH 7.4 phosphate (B84403) buffer) | [12] |

| λmax | 270 nm (in pH 7.4 phosphate buffer with methanol) | [11] | |

| Melting Point | Melting Point | 220°C (decomposition) | [8] |

| Melting Point | 245 ± 0.05°C | [11] | |

| FTIR | Drug-Excipient Compatibility | No interaction observed | [12] |

Mandatory Visualization: Characterization Workflow

Caption: Workflow for the characterization of Ramosetron HCl.

Experimental Protocols: Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

-

Objective: To determine the purity of this compound and quantify any related impurities.

-

Methodology (based on[9][10]):

-

Chromatographic System: An HPLC system equipped with a UV detector.

-

Column: Diamonsil C18 column (4.6 mm × 250 mm, 5 μm).[10]

-

Mobile Phase: A mixture of acetonitrile (B52724) and 0.05 mol·L⁻¹ phosphate buffer (pH 5.2) in a ratio of 30:70 (v/v).[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection Wavelength: 210 nm.[10]

-

Sample Preparation: Dissolve a precisely weighed quantity of this compound in the mobile phase to achieve a known concentration.

-

Procedure: Inject the sample solution into the chromatograph, record the chromatogram, and calculate the percentage of impurities by comparing the peak areas.

-

Preclinical Profile of this compound

Preclinical studies are fundamental to establishing the safety and efficacy profile of a drug candidate before human trials.

Mechanism of Action

Ramosetron is a selective antagonist of the serotonin 5-HT₃ receptor.[14] These receptors are ligand-gated ion channels located on peripheral neurons (like vagal afferents in the GI tract) and in the central nervous system, specifically in the chemoreceptor trigger zone (CTZ) of the brain.[2][4] When activated by serotonin, these receptors trigger the vomiting reflex.[4] Ramosetron works by competitively blocking the binding of serotonin to these 5-HT₃ receptors, thereby inhibiting the emetic signals.[4][14] In IBS-D, overactivation of 5-HT₃ receptors can lead to increased GI motility and secretion; by blocking these receptors, Ramosetron helps to normalize bowel function.[1]

Mandatory Visualization: Signaling Pathway

Caption: Mechanism of action of this compound.

Pharmacokinetics

Pharmacokinetic studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug.

| ADME Parameter | Finding | Reference |

| Absorption | Rapidly absorbed after oral administration. | [14] |

| Reaches peak plasma concentration in approximately 1-2 hours. | [14] | |

| Distribution | Well-distributed throughout the body. | [14] |

| Metabolism | Primarily metabolized by hepatic cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. | [14][15] |

| Excretion | Excreted mainly via urine as both unchanged drug and metabolites. | [14][15] |

| Elimination Half-life | Approximately 5 hours. | [14][15] |

Toxicology

Preclinical toxicology studies are conducted to identify potential adverse effects. Oral toxicity studies of Ramosetron have been performed in beagle dogs, covering acute, subacute, and chronic exposure durations to establish its safety profile.[16] These studies are critical for determining a safe starting dose for clinical trials. Common adverse effects noted in clinical use, which are assessed in preclinical toxicology, include headache and constipation.[2]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. amberlife.net [amberlife.net]

- 3. Ramosetron - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemoenzymatic Synthesis of this compound [crcu.jlu.edu.cn]

- 8. CN100486977C - Novel preparation method of this compound - Google Patents [patents.google.com]

- 9. Determination of Related Substances in this compound by HPLC [journal11.magtechjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. ijrpr.com [ijrpr.com]

- 12. wjbphs.com [wjbphs.com]

- 13. HPLC method development and validation for ramosetron HCl stability. [wisdomlib.org]

- 14. youtube.com [youtube.com]

- 15. mims.com [mims.com]

- 16. Acute, subacute and chronic oral toxicity studies of the new serotonin (5-HT)3-receptor antagonist ramosetron in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Ramosetron Hydrochloride: A Comprehensive Technical Profile of its 5-HT3 Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 5-HT3 receptor binding characteristics of Ramosetron (B134825) Hydrochloride, a potent and highly selective antagonist crucial in the management of nausea and vomiting. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and experimental workflows to support research and development activities.

Introduction

Ramosetron Hydrochloride is a second-generation 5-HT3 receptor antagonist renowned for its high affinity and long duration of action.[1] Its clinical efficacy in preventing chemotherapy-induced and postoperative nausea and vomiting is attributed to its specific interaction with the 5-HT3 receptor, a ligand-gated ion channel.[1][2] Understanding the precise binding affinity and selectivity profile of Ramosetron is paramount for elucidating its pharmacological advantages and guiding further drug development.

Quantitative Binding Affinity and Selectivity

Ramosetron exhibits a remarkably high affinity for the 5-HT3 receptor, distinguishing it from other antagonists in its class. The following tables summarize the quantitative data on its binding affinity and selectivity.

Table 1: 5-HT3 Receptor Binding Affinity of this compound

| Species/Receptor Source | Radioligand | Parameter | Value (nM) | Reference |

| Cloned Human 5-HT3 | [³H]-YM-060 | Ki | 0.091 | Hirata et al., 2007 |

| Cloned Rat 5-HT3 | [³H]-YM-060 | Ki | 0.22 | Hirata et al., 2007 |

| Rat Cerebral Cortex | [³H]GR65630 | pKi (Ki) | 10.48 (0.033) | Miyake et al., 1995 |

Table 2: Comparative 5-HT3 Receptor Binding Affinity of Setrons

| Compound | pKi | Ki (nM) | Receptor Source | Reference |

| Ramosetron (YM060) | 10.48 | 0.033 | Rat Cerebral Cortex | Miyake et al., 1995 |

| Granisetron | 9.15 | 0.71 | Rat Cerebral Cortex | Miyake et al., 1995 |

| Ondansetron (B39145) | 8.70 | 2.00 | Rat Cerebral Cortex | Miyake et al., 1995 |

Table 3: Selectivity Profile of this compound

Ramosetron demonstrates exceptional selectivity for the 5-HT3 receptor. Studies have shown that its affinity for a wide range of other neurotransmitter receptors, transporters, ion channels, and enzymes is negligible.[3]

| Receptor/Target | Binding Affinity (Ki) | Reference |

| 5-HT1A Receptor | Negligible | Miyake et al., 1995 |

| 5-HT2A Receptor | Negligible | Miyake et al., 1995 |

| Adrenergic α1 Receptor | Negligible | Miyake et al., 1995 |

| Adrenergic α2 Receptor | Negligible | Miyake et al., 1995 |

| Dopamine D2 Receptor | Negligible | Miyake et al., 1995 |

| Muscarinic M1 Receptor | Negligible | Miyake et al., 1995 |

| Histamine H1 Receptor | Negligible | Miyake et al., 1995 |

| Opioid μ Receptor | Negligible | Miyake et al., 1995 |

| Benzodiazepine Site | Negligible | Miyake et al., 1995 |

Experimental Protocols

The following section details a representative experimental protocol for determining the 5-HT3 receptor binding affinity of a test compound like this compound using a competitive radioligand binding assay.

Competitive Radioligand Binding Assay for 5-HT3 Receptor

This protocol is synthesized from established methodologies for receptor binding assays.[4][5][6]

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT3 receptor.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT3 receptor.

-

Radioligand: [³H]GR65630 or a similar high-affinity 5-HT3 receptor antagonist radioligand.

-

Test Compound: this compound or other compounds of interest.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM granisetron).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail.

-

96-well plates, scintillation vials, and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the 5-HT3 receptor to confluence.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

Store membrane aliquots at -80°C until use.

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate for each concentration of the test compound:

-

Total Binding: Receptor membranes, [³H]GR65630 (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Receptor membranes, [³H]GR65630, and a saturating concentration of a non-labeled antagonist.

-

Displacement: Receptor membranes, [³H]GR65630, and varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

-

The final assay volume is typically 250 µL.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters three times with 5 mL of ice-cold wash buffer to separate bound from free radioligand.

-

-

Radioactivity Measurement:

-

Place the filters into scintillation vials.

-

Add 5 mL of scintillation cocktail to each vial.

-

Allow the vials to equilibrate in the dark for at least 4 hours.

-

Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Signaling Pathways and Experimental Workflows

Visual representations of the 5-HT3 receptor signaling pathway and the experimental workflow for binding affinity determination are provided below using Graphviz.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel. Its activation leads to rapid depolarization of the neuronal membrane, primarily through the influx of sodium and calcium ions.

Caption: Primary signaling mechanism of the 5-HT3 receptor.

Downstream Signaling Cascade of 5-HT3 Receptor Activation

The influx of calcium ions following 5-HT3 receptor activation can trigger downstream intracellular signaling cascades.

Caption: Downstream signaling cascade of 5-HT3 receptor activation.

Experimental Workflow for Competitive Binding Assay

The logical flow of a competitive radioligand binding assay is crucial for accurate determination of binding affinity.

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

This compound is a highly potent and selective 5-HT3 receptor antagonist. Its superior binding affinity and negligible interaction with other receptors underscore its targeted mechanism of action and favorable pharmacological profile. The detailed experimental protocols and visual workflows provided in this guide offer a robust framework for researchers and drug development professionals engaged in the study of 5-HT3 receptor pharmacology and the development of novel antiemetic therapies.

References

- 1. makhillpublications.co [makhillpublications.co]

- 2. Comparative efficacy of ramosetron and ondansetron in preventing postoperative nausea and vomiting: An updated systematic review and meta-analysis with trial sequential analysis | PLOS One [journals.plos.org]

- 3. Effect of ramosetron, a 5-HT3 receptor antagonist on the severity of seizures and memory impairment in electrical amygdala kindled rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Characterization of Ramosetron Hydrochloride Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramosetron, a potent and selective 5-HT3 receptor antagonist, is a cornerstone in the management of nausea and vomiting associated with chemotherapy and postoperative states. Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate. This technical guide provides a comprehensive overview of the in vitro characterization of Ramosetron hydrochloride metabolites. It details the primary metabolic pathways, the cytochrome P450 (CYP) enzymes involved, and standardized experimental protocols for their identification and kinetic analysis. Quantitative data from relevant studies are presented to offer a comparative perspective on enzyme kinetics. Furthermore, this guide includes mandatory visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of the biotransformation of Ramosetron.

Introduction

Ramosetron's therapeutic action is primarily mediated through the blockade of 5-HT3 receptors in the central and peripheral nervous systems. The biotransformation of Ramosetron is a critical determinant of its pharmacokinetic profile and overall disposition. In vitro metabolism studies are indispensable for elucidating the metabolic pathways, identifying the responsible enzymes, and predicting potential drug-drug interactions. This guide synthesizes the available information to provide a detailed technical resource for researchers engaged in the non-clinical evaluation of Ramosetron and its metabolites.

Metabolic Pathways of Ramosetron

The in vitro metabolism of Ramosetron is predominantly hepatic and involves Phase I oxidation reactions. The primary metabolic transformations are hydroxylation and demethylation, catalyzed by specific cytochrome P450 enzymes.

Key Metabolites

Based on studies of analogous 5-HT3 receptor antagonists such as ondansetron (B39145) and granisetron, the principal metabolites of Ramosetron are anticipated to be:

-

Hydroxylated Metabolites: Introduction of a hydroxyl group onto the aromatic rings.

-

Demethylated Metabolites: Removal of a methyl group.

These Phase I metabolites can subsequently undergo Phase II conjugation reactions (e.g., glucuronidation) to form more water-soluble compounds for excretion.

Involved Cytochrome P450 Isoforms

The metabolism of Ramosetron is primarily mediated by two key CYP isoforms:

-

CYP1A2

-

CYP2D6

The involvement of these enzymes has been confirmed in various pharmacokinetic and metabolism studies.

Experimental Protocols for In Vitro Characterization

The following sections detail the methodologies for the in vitro characterization of Ramosetron metabolites.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of disappearance of Ramosetron when incubated with human liver microsomes (HLMs) and to calculate key kinetic parameters.

Protocol:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (final protein concentration of 0.5 mg/mL), Ramosetron (at various concentrations, e.g., 1-50 µM), and phosphate (B84403) buffer (pH 7.4) to a final volume of 200 µL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the concentration of the remaining Ramosetron in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining Ramosetron against time to determine the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / microsomal protein concentration).

Metabolite Identification using LC-MS/MS

Objective: To identify the chemical structures of metabolites formed from the incubation of Ramosetron with HLMs or recombinant CYP enzymes.

Protocol:

-

Incubation: Perform an incubation as described in section 3.1, but for a longer duration (e.g., 60 minutes) to allow for sufficient metabolite formation.

-

Sample Preparation: Quench the reaction and process the sample as described previously.

-

LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system.

-

Full Scan Mode: Acquire full scan mass spectra to detect potential metabolites (parent drug +16 Da for hydroxylation, -14 Da for demethylation, etc.).

-

Product Ion Scan Mode: Fragment the ions of potential metabolites to obtain their MS/MS spectra, which provides structural information.

-

-

Data Interpretation: Analyze the mass shifts and fragmentation patterns to propose the structures of the metabolites. Comparison with synthesized authentic standards is required for definitive identification.

Enzyme Kinetics with Recombinant CYP Isoforms

Objective: To determine the kinetic parameters (Km and Vmax) of Ramosetron metabolism by specific CYP isoforms (CYP1A2 and CYP2D6).

Protocol:

-

Incubation Setup: Prepare incubation mixtures containing a specific recombinant human CYP enzyme (e.g., rCYP1A2 or rCYP2D6), a cytochrome P450 reductase, and a lipid source in a phosphate buffer (pH 7.4).

-

Substrate Concentrations: Add Ramosetron at a range of concentrations bracketing the expected Km value.

-

Reaction Initiation and Termination: Initiate the reaction with an NADPH-regenerating system and terminate at a time point within the linear range of metabolite formation.

-

Metabolite Quantification: Quantify the formation of a specific metabolite (e.g., a hydroxylated metabolite) using a validated LC-MS/MS method.

-

Kinetic Analysis: Plot the rate of metabolite formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).

Quantitative Data

While specific quantitative data for the enzymatic kinetics of Ramosetron metabolites are not extensively available in the public domain, data from analogous 5-HT3 antagonists can provide valuable insights.

| Parameter | Granisetron (7-hydroxylation) | Ramosetron |

| Metabolizing Enzyme | CYP3A Family | CYP1A2, CYP2D6 |

| Km (µM) | ~4 | Data not available in searched literature |

| Vmax | Data varies by study | Data not available in searched literature |

| Primary Metabolites | 7-hydroxy and 9'-desmethyl granisetron | Hydroxylated and demethylated metabolites |

| Table 1: Comparative in vitro metabolism data. Data for Granisetron is provided for reference. |

Signaling Pathways and Metabolite Activity

Ramosetron exerts its antiemetic effect by blocking the 5-HT3 receptor. The pharmacological activity of its metabolites is a crucial aspect of its overall in vivo profile.

5-HT3 Receptor Signaling Pathway

Caption: Ramosetron blocks serotonin binding to the 5-HT3 receptor, preventing ion channel opening and subsequent emetic signal transmission.

Activity of Metabolites

The extent to which the metabolites of Ramosetron retain affinity for the 5-HT3 receptor is a key area of investigation. If the core pharmacophore responsible for receptor binding remains unmodified after metabolism, it is plausible that the metabolites may exhibit some level of antagonist activity. However, dedicated binding affinity studies for each metabolite are required to confirm this.

Experimental Workflows

Visualizing the experimental workflows can aid in the planning and execution of in vitro metabolism studies.

Workflow for Metabolite Identification

Caption: A streamlined workflow for the identification of Ramosetron metabolites using human liver microsomes and LC-MS/MS.

Workflow for Enzyme Kinetic Analysis

Caption: A systematic workflow for determining the kinetic parameters (Km and Vmax) of Ramosetron metabolism by specific CYP isoforms.

Conclusion

The in vitro characterization of this compound metabolites is a critical component of its preclinical and clinical development. Understanding the metabolic pathways, the enzymes involved, and the kinetics of metabolite formation provides a robust foundation for predicting in vivo behavior and assessing the potential for drug-drug interactions. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers in the field of drug metabolism and pharmacokinetics. Further studies to definitively identify all metabolites and quantify their specific kinetic parameters and pharmacological activities are encouraged to build a more complete metabolic profile of Ramosetron.

A Chemoenzymatic Route to Enantiomerically Pure Ramosetron Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a chemoenzymatic strategy for the synthesis of enantiomerically pure (R)-Ramosetron Hydrochloride, a potent and selective 5-HT₃ receptor antagonist. This approach leverages the high selectivity of enzymatic catalysis to establish the crucial stereocenter, followed by efficient chemical transformations to complete the synthesis. The described method offers an environmentally benign and atom-economical alternative to traditional chemical resolutions.

Synthetic Strategy Overview

The chemoenzymatic synthesis of (R)-Ramosetron Hydrochloride commences with the preparation of a racemic intermediate, which then undergoes a lipase-catalyzed hydrolytic kinetic resolution. This key enzymatic step selectively hydrolyzes one enantiomer, allowing for the separation of the desired optically active precursor. Subsequent chemical modifications, including a coupling reaction and salt formation, afford the final enantiomerically pure active pharmaceutical ingredient (API). A total yield of 24.6% for the enantiomerically pure product has been reported for this pathway.[1][2]

Experimental Protocols

The following protocols are based on established methodologies in chemoenzymatic synthesis and the reported synthesis of Ramosetron Hydrochloride.[1]

Synthesis of Racemic Precursor: (±)-5-(Chloroacetyl)-4,5,6,7-tetrahydro-1H-benzimidazole

Materials:

-

4,5,6,7-tetrahydro-1H-benzimidazole

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of 4,5,6,7-tetrahydro-1H-benzimidazole in dry DCM at 0 °C, add triethylamine.

-

Slowly add a solution of chloroacetyl chloride in dry DCM to the mixture.

-

Allow the reaction to warm to room temperature and stir for the specified time.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield racemic (±)-5-(chloroacetyl)-4,5,6,7-tetrahydro-1H-benzimidazole.

Enzymatic Kinetic Resolution of (±)-5-(Chloroacetyl)-4,5,6,7-tetrahydro-1H-benzimidazole

Materials:

-

Racemic (±)-5-(chloroacetyl)-4,5,6,7-tetrahydro-1H-benzimidazole

-

Lipase (B570770) (e.g., from Candida antarctica)

-

Phosphate (B84403) buffer (pH 7.2)

-

Toluene

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess (e.e.) determination

Procedure:

-

Suspend the racemic precursor and the selected lipase in a mixture of phosphate buffer and toluene.

-

Incubate the mixture at a controlled temperature with constant stirring.

-

Monitor the progress of the resolution by periodically taking aliquots and analyzing the enantiomeric excess of the remaining substrate by chiral HPLC.

-

Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Separate the unreacted (R)-5-(chloroacetyl)-4,5,6,7-tetrahydro-1H-benzimidazole from the hydrolyzed product by column chromatography.

Synthesis of (R)-Ramosetron

Materials:

-

(R)-5-(chloroacetyl)-4,5,6,7-tetrahydro-1H-benzimidazole

-

1-Methyl-1H-indole

-

Aluminum chloride (AlCl₃)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a suspension of aluminum chloride in dry 1,2-dichloroethane at 0 °C, add a solution of 1-methyl-1H-indole in dry DCE.

-

Stir the mixture at 0 °C, then add a solution of (R)-5-(chloroacetyl)-4,5,6,7-tetrahydro-1H-benzimidazole in dry DCE.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully pour the reaction mixture into a mixture of ice and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain (R)-Ramosetron.

Formation of (R)-Ramosetron Hydrochloride

Materials:

-

(R)-Ramosetron

-

Ethanol

-

Hydrochloric acid (ethanolic solution)

-

Diethyl ether

Procedure:

-

Dissolve the purified (R)-Ramosetron in ethanol.

-

Cool the solution to 0 °C and add a stoichiometric amount of ethanolic hydrochloric acid dropwise with stirring.

-

Continue stirring at 0 °C for a specified time to allow for salt precipitation.

-

If necessary, add diethyl ether to facilitate precipitation.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-Ramosetron Hydrochloride.

Quantitative Data Summary

The following table summarizes the quantitative data for the chemoenzymatic synthesis of (R)-Ramosetron Hydrochloride, based on reported yields and expected outcomes for enzymatic resolutions.

| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (e.e.) (%) | Purity (%) |

| 1 | Racemic Precursor | 4,5,6,7-tetrahydro-1H-benzimidazole | ~85 | - | >98 |

| 2 | (R)-5-(chloroacetyl)-4,5,6,7-tetrahydro-1H-benzimidazole | Racemic Precursor | ~45 (theoretical max. 50) | >99 | >98 |

| 3 | (R)-Ramosetron | (R)-5-(chloroacetyl)-4,5,6,7-tetrahydro-1H-benzimidazole | ~65 | >99 | >99 |

| 4 | (R)-Ramosetron Hydrochloride | (R)-Ramosetron | >95 | >99 | >99.5 |

| Overall | (R)-Ramosetron Hydrochloride | 4,5,6,7-tetrahydro-1H-benzimidazole | ~24.6 [1][2] | >99 | >99.5 |

Visualizations

Chemoenzymatic Synthesis Workflow

Caption: Chemoenzymatic synthesis workflow for this compound.

Logical Relationship of Key Steps

Caption: Logical flow of the key stages in the synthesis.

Conclusion

The chemoenzymatic synthesis of enantiomerically pure this compound presents a highly efficient and selective method for the production of this important pharmaceutical agent. The use of lipase-catalyzed kinetic resolution is a critical step that establishes the required stereochemistry with high fidelity. This approach not only offers excellent enantiopurity but also aligns with the principles of green chemistry by utilizing biocatalysis, thereby reducing the environmental impact compared to classical resolution methods. This technical guide provides a comprehensive overview for researchers and professionals in the field of drug development and manufacturing.

References

Ramosetron Hydrochloride: A Deep Dive into its Effects on Gastrointestinal Motility in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramosetron (B134825) hydrochloride, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, has demonstrated significant modulatory effects on gastrointestinal (GI) motility in various animal models.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data, focusing on its influence on gastric emptying, small intestinal transit, and colonic motility. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development in this area. The underlying signaling pathways are also elucidated through graphical representations.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter in the gut, regulating numerous functions including motility, secretion, and visceral sensitivity.[4] The 5-HT3 receptor, a ligand-gated ion channel, plays a pivotal role in these processes.[4] Its activation can lead to increased intestinal secretion and altered peristaltic activity.[1][3] Ramosetron, by selectively blocking these receptors, offers a therapeutic avenue for managing GI disorders characterized by hypermotility, such as diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2][3][5] Animal studies have been instrumental in delineating the pharmacological profile of ramosetron, revealing its ability to inhibit stress-induced abnormal defecation and visceral hypersensitivity.[1][6][7]

Mechanism of Action: 5-HT3 Receptor Antagonism

Ramosetron's primary mechanism of action is the competitive and selective antagonism of 5-HT3 receptors located on enteric neurons and extrinsic afferent nerve terminals in the gastrointestinal tract.[4] In response to various stimuli, enterochromaffin cells release 5-HT, which then binds to and activates 5-HT3 receptors. This activation triggers depolarization and initiates neural reflexes that modulate GI motility and sensation. By blocking these receptors, ramosetron inhibits the downstream signaling cascade, thereby reducing motility and visceral perception.[4]

References

- 1. Effects of Ramosetron on Gastrointestinal Transit of Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of ramosetron on gastrointestinal transit of Guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnmjournal.org [jnmjournal.org]

- 4. What is the mechanism of Ramosetron Hydrochloride? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological profile of ramosetron, a novel therapeutic agent for IBS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

The Pharmacological Profile of Ramosetron: An In-depth Technical Guide to a Potent 5-HT3 Antagonist

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of Ramosetron, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, physiological effects, and preclinical and clinical evaluation of Ramosetron, offering a detailed resource for understanding its therapeutic utility in conditions such as chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D).

Introduction: The Role of 5-HT3 Receptors and the Advent of Ramosetron

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a vast array of physiological processes through its interaction with a diverse family of receptors. Among these, the 5-HT3 receptor is unique as it is the only ligand-gated ion channel, belonging to the Cys-loop superfamily.[1] Activation of 5-HT3 receptors, which are permeable to sodium, potassium, and calcium ions, leads to rapid neuronal depolarization and excitation.[1][2] These receptors are strategically located in the central and peripheral nervous systems, including the chemoreceptor trigger zone (CTZ) in the brainstem and vagal afferent nerves in the gastrointestinal tract, playing a pivotal role in the emetic reflex.[2][3]

Ramosetron emerges as a highly selective and potent antagonist of these 5-HT3 receptors.[4][5] Its therapeutic efficacy is rooted in its ability to block the binding of serotonin to these receptors, thereby inhibiting the nausea and vomiting reflex pathways at both peripheral and central sites.[3][6] Notably, Ramosetron exhibits a higher binding affinity and a longer duration of action compared to first-generation 5-HT3 antagonists like ondansetron (B39145) and granisetron (B54018), which may contribute to its enhanced clinical performance, particularly in managing delayed CINV.[7][8]

Molecular Pharmacology: Binding Affinity, Potency, and Selectivity

The pharmacological superiority of Ramosetron is quantitatively evident in its binding characteristics for the 5-HT3 receptor. It demonstrates a high affinity and slow dissociation from the receptor, contributing to its prolonged therapeutic effect.

Table 1: Comparative Binding Affinities (Ki) and Potency of 5-HT3 Receptor Antagonists

| Compound | Receptor | Ki (nM) | pKi | pA2 | Dissociation Half-Life (t½, min) from human 5-HT3R |

| Ramosetron | human 5-HT3 | 0.091 ± 0.014 | 10.48 | 8.6 | 560 |

| rat 5-HT3 | 0.22 ± 0.051 | - | - | - | |

| Alosetron | human 5-HT3 | - | - | - | 180 |

| Cilansetron | human 5-HT3 | - | - | - | 88 |

| Ondansetron | rat 5-HT3 | - | 8.70 | 8.63 | - |

| human 5-HT3 | 0.47 ± 0.14 | - | - | - | |

| Granisetron | rat 5-HT3 | - | 9.15 | 9.44 | - |

| Palonosetron (B1662849) | human 5-HT3 | 0.17 | - | - | - |

Data compiled from multiple sources.[4][6][9][10]

Ramosetron's high affinity for the 5-HT3 receptor is coupled with a negligible affinity for other receptors, including other serotonin receptor subtypes, adrenergic, dopaminergic, and histaminergic receptors, underscoring its high selectivity and favorable side-effect profile.[9][11]

Signaling Pathways and Mechanism of Action

The antagonism of the 5-HT3 receptor by Ramosetron prevents the initiation of a complex signaling cascade that leads to the sensation of nausea and the act of vomiting.

Upon binding of serotonin, the 5-HT3 receptor channel opens, allowing an influx of cations, most notably Ca2+. This initial influx triggers a further release of calcium from intracellular stores, such as the endoplasmic reticulum, through a process known as calcium-induced calcium release (CICR). The subsequent rise in intracellular calcium concentration activates downstream signaling molecules, including Calmodulin (CaM) and Calcium/calmodulin-dependent protein kinase II (CaMKIIα). Activated CaMKIIα then phosphorylates and activates the Extracellular signal-regulated kinase 1/2 (ERK1/2), leading to the propagation of the emetic signal. Ramosetron, by blocking the initial serotonin binding, effectively halts this entire cascade.

Pharmacokinetics and Pharmacodynamics

Ramosetron is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours. It is primarily metabolized by hepatic cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6.[6] The elimination half-life of Ramosetron is approximately 5 to 9 hours, and it is mainly excreted via urine.

The pharmacodynamic effects of Ramosetron are characterized by a potent and long-lasting inhibition of 5-HT3 receptor-mediated responses. This is demonstrated in various preclinical models.

Table 2: Pharmacokinetic Profile of Ramosetron

| Parameter | Value |

| Bioavailability | ~60% |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (oral) |

| Elimination Half-life (t½) | 5-9 hours |

| Metabolism | Hepatic (CYP1A2, CYP2D6) |

| Excretion | Primarily Urine |

Data compiled from multiple sources.[6]

Experimental Protocols

The pharmacological characterization of Ramosetron relies on a series of well-defined in vitro and in vivo experimental protocols.

In Vitro 5-HT3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Ramosetron for the 5-HT3 receptor.

Methodology:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) are prepared.

-

Radioligand: A specific 5-HT3 receptor radioligand, such as [3H]granisetron, is used.

-

Assay Buffer: A typical buffer composition is 50 mM HEPES, pH 7.4.

-

Procedure:

-

A competitive binding assay is performed in a 96-well plate format.

-

Varying concentrations of unlabeled Ramosetron are incubated with the receptor membranes and a fixed concentration of the radioligand.

-

The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of Ramosetron that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo von Bezold-Jarisch Reflex Model

Objective: To assess the in vivo potency of Ramosetron in inhibiting a 5-HT3 receptor-mediated reflex.

Methodology:

-

Animal Model: Male Wistar rats are commonly used.

-

Anesthesia: Animals are anesthetized with urethane.

-

Surgical Preparation: The carotid artery is cannulated for blood pressure measurement, and the femoral vein is cannulated for drug administration.

-

Procedure:

-

A baseline heart rate and blood pressure are established.

-

The von Bezold-Jarisch reflex (bradycardia and hypotension) is induced by an intravenous injection of a 5-HT3 receptor agonist, such as phenylbiguanide.

-

Ramosetron is administered intravenously at various doses prior to the agonist challenge.

-

The degree of inhibition of the reflex is measured.

-

-

Data Analysis: The dose of Ramosetron that produces a 50% inhibition of the reflex response (ED50) is calculated.

In Vivo Restraint Stress-Induced Defecation Model

Objective: To evaluate the efficacy of Ramosetron in a stress-induced model relevant to IBS-D.

Methodology:

-

Animal Model: Rats are used.

-

Procedure:

-

Animals are subjected to wrap restraint stress for a defined period (e.g., 1-2 hours).

-

Ramosetron is administered orally at various doses prior to the stress induction.

-

The number of fecal pellets excreted during the stress period is counted.

-

-

Data Analysis: The dose-dependent reduction in the number of fecal pellets is determined to assess the inhibitory effect of Ramosetron.

Clinical Development and Therapeutic Applications

Clinical trials have consistently demonstrated the efficacy and safety of Ramosetron in the management of CINV and IBS-D.[10] In comparative studies, Ramosetron has shown at least comparable, and in some cases superior, efficacy to other 5-HT3 antagonists, particularly in the delayed phase of CINV.[8] For IBS-D, Ramosetron has been shown to improve stool consistency, and reduce abdominal pain and discomfort.[10]

Conclusion

Ramosetron is a distinguished 5-HT3 receptor antagonist characterized by its high affinity, selectivity, and prolonged duration of action. Its robust pharmacological profile, supported by extensive preclinical and clinical data, establishes it as a valuable therapeutic agent in the management of nausea, vomiting, and diarrhea-predominant irritable bowel syndrome. This technical guide provides a foundational understanding of the key pharmacological attributes of Ramosetron for the scientific and drug development community.

References

- 1. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 2. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Calcium influx through presynaptic 5-HT3 receptors facilitates GABA release in the hippocampus: in vitro slice and synaptosome studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Volunteer models for predicting antiemetic activity of 5-HT3-receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Ramosetron Hydrochloride for Chemotherapy-Induced Nausea and Vomiting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemotherapy-Induced Nausea and Vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment. The development of selective serotonin (B10506) 5-HT3 receptor antagonists marked a pivotal advancement in CINV management. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Ramosetron Hydrochloride, a potent and long-acting 5-HT3 receptor antagonist. We delve into its pharmacological profile, preclinical and clinical evidence supporting its efficacy and safety in the context of CINV, and detailed experimental methodologies from key studies. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and oncology supportive care.

Introduction: The Challenge of CINV and the Advent of 5-HT3 Receptor Antagonists

The emetogenic effects of chemotherapeutic agents are a major concern in cancer therapy. The pathophysiology of CINV is complex, involving multiple neurotransmitter pathways. A key mediator in the acute phase of CINV is serotonin (5-hydroxytryptamine, 5-HT), which is released from enterochromaffin cells in the gastrointestinal tract in response to cytotoxic chemotherapy. This released 5-HT activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately inducing the vomiting reflex.

The development of the first-generation 5-HT3 receptor antagonists, such as ondansetron (B39145) and granisetron, revolutionized the management of acute CINV. However, their efficacy in controlling delayed CINV (occurring 24 to 120 hours post-chemotherapy) is less pronounced. This led to the development of second-generation antagonists with improved pharmacological properties.

This compound: A Second-Generation 5-HT3 Receptor Antagonist

Ramosetron is a potent and highly selective 5-HT3 receptor antagonist.[1] It exhibits a higher binding affinity and a slower dissociation rate from the 5-HT3 receptor compared to first-generation agents, contributing to its longer duration of action.[2] This prolonged activity is particularly beneficial in managing both acute and delayed CINV.

Mechanism of Action and Signaling Pathway

Ramosetron exerts its antiemetic effect by competitively and selectively blocking the binding of serotonin to 5-HT3 receptors. These receptors are ligand-gated ion channels, and their activation by serotonin leads to a rapid influx of cations (primarily Na+ and Ca2+), causing depolarization of the neuron and propagation of the emetic signal.[3] By antagonizing these receptors, Ramosetron effectively prevents the initiation of this signaling cascade.

The downstream signaling pathway following 5-HT3 receptor activation in the context of emesis involves a cascade of intracellular events. The initial influx of calcium ions (Ca2+) through the receptor channel and L-type Ca2+ channels triggers further calcium release from the endoplasmic reticulum via ryanodine (B192298) receptors.[4][5][6] This elevation in intracellular Ca2+ leads to the activation of Calmodulin (CaM) and subsequently Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII then phosphorylates and activates the Extracellular signal-regulated kinase (ERK) 1/2, a key step in the emetic signaling pathway.[4][5][6] Ramosetron, by blocking the initial 5-HT3 receptor activation, prevents this entire downstream cascade.

Caption: 5-HT3 Receptor Signaling Pathway in Chemotherapy-Induced Emesis and the inhibitory action of Ramosetron.

Preclinical Development and Experimental Protocols

The antiemetic properties of Ramosetron were initially characterized in preclinical models of emesis. The ferret and the shrew are two commonly used animal models for studying CINV, as they exhibit a vomiting reflex similar to humans.

Cisplatin-Induced Emesis in Ferrets

Objective: To evaluate the efficacy of Ramosetron in preventing acute and delayed emesis induced by the highly emetogenic chemotherapeutic agent, cisplatin (B142131).

Methodology:

-

Animal Model: Male ferrets are commonly used.

-

Induction of Emesis: A single intraperitoneal (i.p.) injection of cisplatin (5-10 mg/kg) is administered to induce both acute and delayed emesis.[7]

-

Drug Administration: Ramosetron is typically administered intravenously (i.v.) or orally (p.o.) at various doses prior to cisplatin administration.

-

Efficacy Assessment: The primary endpoints are the number of retches and vomits, and the latency to the first emetic episode. Observations are recorded for a period of up to 72 hours to assess both acute and delayed phases of emesis.[7][8]

-

Experimental Workflow:

Caption: Experimental workflow for evaluating Ramosetron in a cisplatin-induced emesis ferret model.

Clinical Development: Efficacy and Safety in CINV

Numerous clinical trials have evaluated the efficacy and safety of Ramosetron for the prevention of CINV in patients receiving moderately emetogenic chemotherapy (MEC) and highly emetogenic chemotherapy (HEC).

Key Clinical Trials and Methodologies

Study Design: Most pivotal trials are randomized, double-blind, active-controlled studies comparing Ramosetron to other 5-HT3 receptor antagonists.

Patient Population: Adult cancer patients scheduled to receive their first cycle of emetogenic chemotherapy. Key inclusion criteria often include an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 and adequate organ function.[9]

Treatment Regimens:

-

Ramosetron: Typically administered as a single intravenous dose of 0.3 mg or 0.6 mg, or as a daily oral dose of 0.1 mg.[10][11]

-

Comparator: Commonly ondansetron (e.g., 4 mg oral daily) or palonosetron (B1662849) (e.g., 0.25 mg i.v.).[11][12]

-

Concomitant Medication: Dexamethasone is often administered as part of the antiemetic regimen, particularly with MEC and HEC.[10] For HEC, a neurokinin-1 (NK1) receptor antagonist like aprepitant (B1667566) may be included.[2]

Efficacy Endpoints:

-

Primary Endpoint: Complete Response (CR) rate, defined as no emetic episodes (vomiting or retching) and no use of rescue medication. CR is typically assessed for the acute phase (0-24 hours), delayed phase (24-120 hours), and the overall phase (0-120 hours).

-

Secondary Endpoints: Incidence and severity of nausea, time to first emetic episode, and patient-reported outcomes on quality of life.

Safety Assessment: Monitoring and recording of adverse events (AEs), serious adverse events (SAEs), and changes in laboratory parameters and electrocardiograms.

Clinical Efficacy Data

The following tables summarize the complete response (CR) rates from key clinical trials of Ramosetron in CINV.

Table 1: Dose-Ranging Study of Intravenous Ramosetron in CINV [10]

| Ramosetron Dose | Acute CINV (0-24h) CR Rate (%) | Delayed CINV (Day 2-7) CR Rate (%) | Overall CINV CR Rate (%) |

| 0.3 mg | 77.8% | 53.0% | 35.3% |

| 0.45 mg | 85.7% | 78.6% | 50.0% |

| 0.6 mg | 94.4% | 72.2% | 72.2% |

Table 2: Comparison of Oral Ramosetron and Oral Ondansetron in CINV [11]

| Treatment Group | Acute CINV (0-24h) CR Rate (%) | Delayed CINV (Day 2-5) CR Rate (%) | Overall CINV CR Rate (%) |

| Ramosetron 0.1 mg | Not specified as significantly different | Significantly higher than Ondansetron | 27.2% |

| Ondansetron 4 mg | Not specified as significantly different | Lower than Ramosetron | 7.0% |

Table 3: Comparison of Intravenous Ramosetron and Intravenous Palonosetron in CINV [12]

| Treatment Group | Acute CINV (0-24h) CR Rate (%) | Delayed CINV (Day 2-5) CR Rate (%) | |---|---|---|---| | Ramosetron 0.3 mg | 90.1% | 62.6% | | Palonosetron 0.25 mg | 88.8% | 57.3% |

Safety and Tolerability

Ramosetron is generally well-tolerated. The most commonly reported adverse events are mild to moderate in severity and include headache, constipation, and dizziness.[6] Clinical studies have not shown clinically significant alterations in hematological or biochemical parameters.[13]

Table 4: Common Adverse Events Associated with Ramosetron in CINV Clinical Trials

| Adverse Event | Reported Incidence Range (%) |

| Headache | 5 - 15% |

| Constipation | 5 - 10% |

| Dizziness | < 5% |

| Diarrhea | < 5% |

Conclusion and Future Directions

This compound has demonstrated robust efficacy and a favorable safety profile in the prevention of both acute and delayed CINV. Its potent and long-lasting 5-HT3 receptor antagonism provides a valuable therapeutic option for patients undergoing emetogenic chemotherapy. The data from numerous clinical trials support its use as a non-inferior, and in some cases superior, alternative to other 5-HT3 receptor antagonists.

Future research may focus on optimizing combination antiemetic therapies incorporating Ramosetron, particularly for patients receiving highly emetogenic and multi-day chemotherapy regimens. Further investigation into its role in managing nausea, a more subjective and often more distressing symptom than vomiting, is also warranted. As our understanding of the complex neuropharmacology of CINV continues to evolve, targeted therapies like Ramosetron will remain a cornerstone of supportive care in oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. Ramosetron Versus Ondansetron in Combination With Aprepitant and Dexamethasone for the Prevention of Highly Emetogenic Chemotherapy-Induced Nausea and Vomiting: A Multicenter, Randomized Phase III Trial, KCSG PC10-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Serotonin 5-HT3 receptor-mediated vomiting occurs via the activation of Ca2+/CaMKII-dependent ERK1/2 signaling in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]

- 7. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. A Randomized, Double-Blind Pilot Study of Dose Comparison of Ramosetron to Prevent Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]